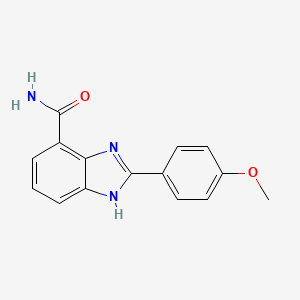
2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole core with a carboxamide group at the 7th position and a 4-methoxyphenyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- typically involves the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives. One common method includes the reaction of 1,2-diaminobenzene with glycolic acid in a hydrochloric aqueous solution, followed by further reactions to introduce the 4-methoxyphenyl group . The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Aplicaciones Científicas De Investigación
1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and antiparasitic activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. For instance, benzimidazole derivatives are known to inhibit microtubule formation in parasitic organisms, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Mebendazole: Another antiparasitic agent with a similar structure.
Thiabendazole: Used to treat parasitic worm infections.
Cyclobendazole: Known for its antifungal properties.
Uniqueness
1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-methoxyphenyl group enhances its biological activity and selectivity compared to other benzimidazole derivatives .
Propiedades
Número CAS |
181135-48-8 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-10-7-5-9(6-8-10)15-17-12-4-2-3-11(14(16)19)13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
Clave InChI |
MKRGNKRNZLHINT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


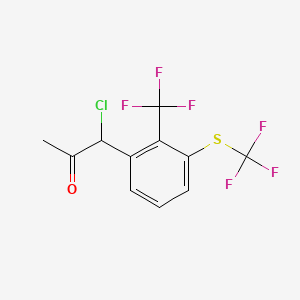
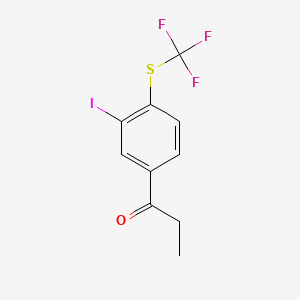
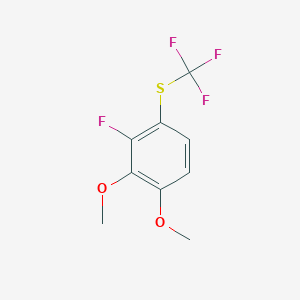
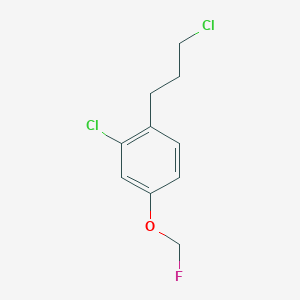

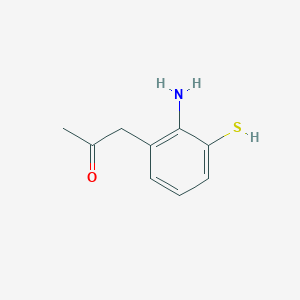
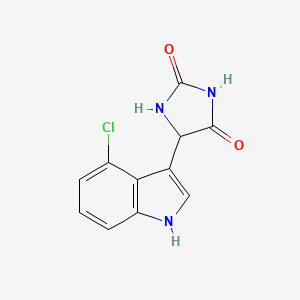

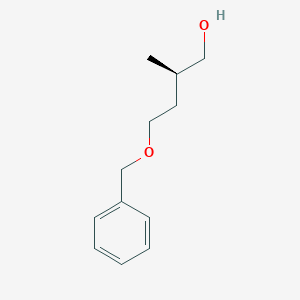
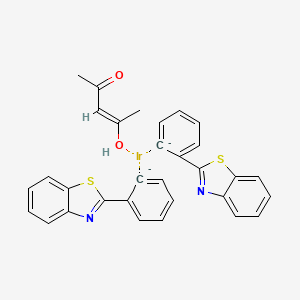
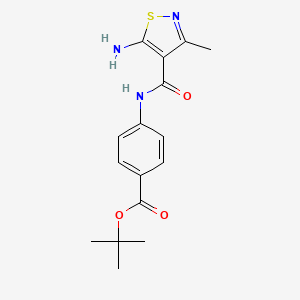


![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)
